molecular formula C13H24O11 B114889 Methyl laminarabioside CAS No. 147217-24-1

Methyl laminarabioside

Cat. No.: B114889
CAS No.: 147217-24-1
M. Wt: 356.32 g/mol
InChI Key: WOKXHOIRHHAHDA-MTAKEAHTSA-N
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Description

Methyl laminarabioside (methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside) is a disaccharide derivative critical for understanding the structural and functional properties of β-(1→3)-linked glucans, such as curdlan and laminarin. It consists of two D-glucopyranose units connected via a β-(1→3) glycosidic linkage, with a methyl group at the anomeric position of the reducing end . This compound serves as a model for studying mixed-linkage β-glucans, which are integral to plant cell walls, fungal pathogens, and industrial polysaccharides. Its conformational behavior in solution and solid states has been extensively analyzed using nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations, revealing key insights into glucan flexibility and hydration patterns .

Properties

CAS No.

147217-24-1

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12-,13+/m1/s1

InChI Key

WOKXHOIRHHAHDA-MTAKEAHTSA-N

SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O

Other CAS No.

147217-24-1

Synonyms

methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
methyl beta-D-laminarabioside
methyl laminarabioside
methyl laminarabioside monohydrate

Origin of Product

United States

Preparation Methods

The synthesis of oxymorphindole involves several steps, including the preparation of intermediate compounds and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Oxymorphindole undergoes various chemical reactions, including:

Scientific Research Applications

Oxymorphindole has several scientific research applications:

    Chemistry: It is used as a model compound to study the interactions between δ-opioid receptors and other molecular targets.

    Biology: Research on oxymorphindole helps in understanding the role of δ-opioid receptors in pain modulation and other physiological processes.

    Medicine: Oxymorphindole is investigated for its potential in developing new analgesics with fewer side effects compared to traditional opioids.

    Industry: The compound’s unique properties make it a candidate for developing new pain management therapies.

Mechanism of Action

Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in analgesia. The compound’s mechanism involves the modulation of protein kinase Cε and other molecular targets, which contribute to its synergistic effects when combined with other opioid receptor agonists .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl laminarabioside belongs to a family of methyl glycosides differing in glycosidic linkage positions. Below is a detailed comparison with structurally related disaccharides:

Table 1: Structural and Conformational Properties of Methyl Glycosides

Compound Glycosidic Linkage Dihedral Angles (φ/ψ)° Intramolecular H-Bonding Conformational Flexibility Polymer Compatibility
This compound β-(1→3) φ = -85.5, ψ = -111.9 O3'→O5' (observed) Low Curdlan (helix-compatible)
Methyl cellobioside β-(1→4) φ = -89.1, ψ = -152.0 O4'→O3 (observed) Moderate Cellulose (partially compatible)
Methyl sophoroside β-(1→2) φ ≈ 39°, ψ ≈ -34° Absent High No natural polymer analog
Methyl gentiobioside β-(1→6) φ ≈ -77°, ψ ≈ 160° Absent High Dextran (flexible linkage)

Key Comparisons:

Glycosidic Linkage and Dihedral Angles

  • This compound’s β-(1→3) linkage results in dihedral angles (φ/ψ ≈ -85.5°/-111.9°) that stabilize a rigid, curved conformation, aligning with curdlan’s helical structure .
  • In contrast, methyl cellobioside (β-(1→4)) adopts flatter geometries (φ/ψ ≈ -89.1°/-152.0°), which are less compatible with cellulose’s linear packing .
  • Methyl gentiobioside (β-(1→6)) exhibits greater ψ-angle flexibility (ψ ≈ 160°), enabling diverse conformations unsuitable for rigid polymers .

Hydrogen Bonding and Stability

  • This compound and cellobioside form intramolecular hydrogen bonds (O3'→O5' and O4'→O3, respectively), stabilizing their solution and crystal structures .
  • Methyl sophoroside and gentiobioside lack such bonds, leading to higher conformational entropy .

Crystal Packing this compound heptaacetate crystallizes in a monoclinic system (space group P2₁), with glucopyranose rings stacked along the c-axis via van der Waals interactions . Methyl cellobioside derivatives (e.g., methyl 4-O-methyl-β-D-glucopyranoside) adopt similar monoclinic packing but with distinct hydroxymethyl rotamers (gg vs. gt) influencing hydration .

Solution Dynamics

  • NMR studies show this compound retains a single dominant conformation in solution, consistent with its solid-state structure due to O3'→O5' hydrogen bonding .
  • Methyl gentiobioside displays ψ-angle flexibility, resulting in multiple populated conformers .

Table 2: Physicochemical and Functional Differences

Property This compound Methyl Cellobioside Methyl Gentiobioside
Solubility Moderate (polar solvents) Low (aggregates in water) High (flexible linkage)
Polymer Interaction Binds curdlan helices Binds cellulose weakly Forms amorphous aggregates
Hydrogen Bonding O3'→O5' (intra-residue) O4'→O3 (inter-residue) Absent
Biological Relevance Fungal β-glucan mimic Plant cell wall model Microbial polysaccharide

Research Implications

This compound’s structural rigidity and hydrogen-bonding patterns make it a valuable tool for probing β-(1→3)-glucan interactions with proteins (e.g., immune receptors) and enzymes . Its contrast with methyl cellobioside underscores how minor linkage differences dictate polymer compatibility, informing biomaterial design. Meanwhile, methyl gentiobioside’s flexibility highlights challenges in modeling branched polysaccharides like dextran.

References:

  • Conformational studies:
  • Linkage-specific dynamics:
  • Crystal structures:
  • Polymer compatibility:

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